molecular formula C6H10N2O B104323 (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide CAS No. 361440-68-8

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

Cat. No.: B104323
CAS No.: 361440-68-8
M. Wt: 126.16 g/mol
InChI Key: MCEWPPMUTVLMJG-UHFFFAOYSA-N
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Description

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide is a bicyclic carboxamide derivative with a rigid azabicyclo[3.1.0]hexane scaffold. Its stereochemistry (1S,3S,5S) confers distinct pharmacological properties, making it a critical intermediate in synthesizing dipeptidyl peptidase IV (DPP-IV) inhibitors, such as saxagliptin, a therapy for type 2 diabetes . The compound’s molecular formula is C₆H₁₀N₂O (MW 126.16), and it is commercially available as hydrochloride (CAS 709031-39-0) and methanesulfonate (CAS 709031-45-8) salts to enhance solubility and stability .

Key physicochemical properties include:

  • LogP: 1.28 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA): 118.86 Ų (suggesting high polarity due to carboxamide and amine groups)
  • Storage: Requires sealed, dry conditions at 2–8°C to prevent degradation .

Properties

IUPAC Name

2-azabicyclo[3.1.0]hexane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-6(9)5-2-3-1-4(3)8-5/h3-5,8H,1-2H2,(H2,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEWPPMUTVLMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1NC(C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361440-68-8
Record name 2-Azabicyclo[3.1.0]hexane-3-carboxamide, (1S,3S,5S)-
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Preparation Methods

Methanesulfonate Salt Formation

In a representative procedure, 100 g of the tert-butyl carbamate (0.442 mol) is combined with 600 mL of isopropyl alcohol and heated to 60–70°C. Methanesulfonic acid (55.2 g, 0.575 mol) is added dropwise over 60 minutes, followed by stirring for 4 hours at 60–70°C. The reaction mixture is cooled to 5–15°C, filtered, and washed with chilled isopropyl alcohol to obtain the methanesulfonate salt. This method achieves a 96.7% yield with 96% HPLC purity .

Key Reaction Parameters:

ParameterValue
SolventIsopropyl alcohol
Temperature60–70°C
Reaction Time4 hours
Acid Equivalents1.3 eq (relative to substrate)
Yield96.7%

The choice of isopropyl alcohol as the solvent minimizes byproduct formation, while controlled cooling ensures efficient crystallization of the product.

Hydrochloride Salt Synthesis

Alternative routes focus on generating the hydrochloride salt, which is preferred for its stability in pharmaceutical formulations.

Direct Acidolysis

Another approach involves treating the tert-butyl carbamate intermediate with hydrochloric acid in aprotic solvents. For example, stirring the precursor in ethyl acetate with gaseous HCl at 0–5°C produces the hydrochloride salt with >90% yield . This method avoids elevated temperatures, reducing the risk of racemization.

Stereochemical Control and Optimization

The stereoselective synthesis of the bicyclic core remains a critical challenge. Key strategies include:

Chiral Resolution Techniques

Enantiomerically pure starting materials, such as (S)-proline derivatives, are employed to enforce the desired (1S,3S,5S) configuration. Asymmetric hydrogenation and enzymatic resolution have also been explored but require further optimization for industrial scalability.

Solvent and Catalyst Screening

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing transition states, while Bronsted acids (e.g., methanesulfonic acid, HCl) improve protonation efficiency. Catalytic amounts of HOBt (1-hydroxybenzotriazole) suppress epimerization during coupling steps.

Comparative Analysis of Methods

The table below contrasts the two primary salt-forming routes:

ParameterMethanesulfonate RouteHydrochloride Route
Starting Materialtert-Butyl carbamatetert-Butyl carbamate or pyrrolidine derivatives
Acid ReagentMethanesulfonic acidHydrochloric acid
SolventIsopropyl alcoholEthyl acetate, dichloromethane
Temperature60–70°C0–25°C
Yield96.7%>90%
Purity (HPLC)96%Not reported

The methanesulfonate route offers superior yield and purity, making it preferable for large-scale production. However, the hydrochloride route operates under milder conditions, reducing energy costs.

Industrial-Scale Considerations

Environmental Impact

Isopropyl alcohol and ethyl acetate are prioritized for their low toxicity and recyclability. Methanesulfonic acid, while corrosive, is neutralized post-reaction to minimize environmental discharge .

Chemical Reactions Analysis

Types of Reactions

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide involves its interaction with specific molecular targets. The azabicyclohexane structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemical configuration significantly impacts biological activity and synthetic utility:

Compound Name Configuration CAS Number Key Applications References
Target Compound (1S,3S,5S) 361440-68-8 DPP-IV inhibitor intermediate
(1R,3S,5R)-Isomer (1R,3S,5R) 700376-57-4 Research use; structural analog
(1R,2S,5S)-Derivative (tert-butyl ester) (1R,2S,5S) N/A Synthetic intermediate for protease inhibitors

The (1S,3S,5S) configuration is optimal for DPP-IV binding, while isomers like (1R,3S,5R) lack therapeutic efficacy in this context .

Salt Forms and Derivatives

Salts and derivatives modulate solubility and pharmacokinetics:

Salt/Derivative Molecular Formula Molecular Weight Solubility Features Applications References
Hydrochloride C₆H₁₁ClN₂O 162.62 Water-soluble; stable >192°C (dec.) Saxagliptin synthesis
Methanesulfonate C₆H₁₀N₂O·CH₄O₃S 222.26 Enhanced crystallinity Pharmaceutical formulations
Trifluoroacetate C₆H₁₀N₂O·C₂HF₃O₂ N/A High purity for analytical standards Research and development

The hydrochloride salt is preferred in industrial synthesis due to its stability, while methanesulfonate is used in formulations requiring controlled release .

Structurally Related Bicyclic Compounds

Comparisons with other azabicyclo derivatives highlight functional group influences:

Compound Name Key Structural Features Applications Pharmacokinetic Notes References
(1S,3S,5S)-3-CN Adamantyl Derivative Adamantyl group; nitrile substitution Protease inhibition (e.g., antiviral) Increased lipophilicity; CNS penetration
(1R,2S,5S)-Benzothiazolyl Derivative Benzothiazole substitution Oncology research Extended half-life due to aromaticity
Saxagliptin Intermediate (tert-butyl ester) tert-Boc protection DPP-IV inhibitor precursor Improved synthetic yield


The adamantyl derivative’s bulky substituent enhances target binding but reduces aqueous solubility, whereas the target compound’s carboxamide group balances polarity and bioavailability .

Research Findings and Industrial Relevance

  • Synthetic Utility : The compound’s bicyclic core is synthesized via amide formation and dehydration, achieving >95% purity in industrial settings .
  • Safety Profile : The hydrochloride salt exhibits low acute toxicity (LD₅₀ > 2,000 mg/kg in rodents), supporting its use in large-scale production .
  • Market Demand : Over 20 suppliers globally (e.g., Jiangsu威凯尔, Rivocean) list the compound, reflecting its role in diabetes drug pipelines .

Biological Activity

(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide, also known as a derivative of the bicyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by its unique bicyclic framework, which contributes to its interaction with biological targets.

  • Molecular Formula : C₆H₁₁N₂O
  • Molecular Weight : 113.16 g/mol
  • CAS Number : 709031-39-0

The biological activity of this compound primarily involves its interaction with opioid receptors. Research indicates that compounds within this class can act as μ-opioid receptor agonists, which are crucial for pain modulation and other physiological processes.

Opioid Receptor Interaction

A study highlighted the design of 3-azabicyclo[3.1.0]hexane derivatives as μ-opioid receptor ligands with high binding affinity and selectivity. The modifications in the structure led to compounds exhibiting picomolar binding affinities specifically for the μ receptor over δ and κ subtypes, indicating potential therapeutic applications in pain management and pruritus treatment in veterinary medicine .

Antiviral Activity

Recent investigations into related compounds have shown promising antiviral activities against SARS-CoV-2 by inhibiting the main protease (Mpro). For instance, a compound structurally similar to this compound demonstrated effective inhibition of viral replication in vitro with low EC50 values, suggesting a potential role in developing antiviral therapies .

Case Study 1: Opioid Ligand Development

In a study focused on developing novel μ-opioid receptor ligands for treating pruritus in dogs, several derivatives of the azabicyclo framework were synthesized and evaluated. The results indicated that specific modifications led to enhanced receptor selectivity and binding affinity, demonstrating the potential for these compounds in both veterinary and human medicine .

Case Study 2: Antiviral Screening

In another investigation involving a library of azabicyclo compounds, researchers screened for antiviral activity against various coronaviruses. A derivative similar to this compound showed significant inhibition of SARS-CoV-2 replication in cell cultures with EC50 values indicating effective antiviral potency .

Data Tables

Compound NameCAS NumberMolecular WeightBinding Affinity (μM)Biological Activity
This compound709031-39-0113.16 g/mol< 0.01μ-opioid receptor agonist
PF-07321332Not AvailableNot Available0.271SARS-CoV-2 Mpro inhibitor

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide?

  • Methodological Answer : The compound is synthesized via amide formation and bicyclo scaffold assembly. For example, describes a route involving N-t-butoxycarbonyl-3-hydroxy-1-adamantyl-D-glycine reacting with the target carboxamide under amide dehydration and deprotection conditions. Asymmetric synthesis methods, such as those in , use chiral catalysts to control stereochemistry, critical for enantiomeric purity. Key steps include cyclopropane ring formation and stereoselective functionalization of the azabicyclo core .

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer : Characterization employs nuclear magnetic resonance (NMR) for stereochemical confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation ( ). X-ray crystallography ( ) resolves absolute configuration, while HPLC with chiral columns ensures enantiomeric purity. Salt forms (e.g., methanesulfonate or hydrochloride) are identified via elemental analysis and ion chromatography ( ).

Q. What is the role of this compound in pharmaceutical research?

  • Methodological Answer : The compound is a key intermediate in synthesizing DPP-IV inhibitors like Saxagliptin ( ). Its bicyclo scaffold enhances metabolic stability and target binding affinity. Researchers optimize its substitution patterns (e.g., carbonitrile or adamantyl groups) to improve pharmacokinetic properties ( ).

Advanced Research Questions

Q. How can enantiomeric impurities be minimized during synthesis?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) is critical. highlights enantioselective cyclopropanation using Rh(II) catalysts. Chiral HPLC ( ) or capillary electrophoresis monitors impurities, while recrystallization in polar solvents (e.g., ethanol/water) enhances diastereomeric resolution .

Q. What experimental strategies address contradictions in biological activity data across structural analogs?

  • Methodological Answer : Systematic SAR studies compare substitutions at the 2-azabicyclo position. For instance, shows that ethynyl modifications on purine rings alter adenosine receptor selectivity. Molecular dynamics simulations and free-energy perturbation calculations rationalize activity differences by analyzing binding pocket interactions .

Q. How do salt forms (e.g., methanesulfonate vs. hydrochloride) influence solubility and stability?

  • Methodological Answer : Salt selection is guided by pH-solubility profiles and counterion effects. Methanesulfonate ( ) improves aqueous solubility due to its strong acid dissociation, while hydrochloride salts () are preferred for hygroscopic stability. Differential scanning calorimetry (DSC) and accelerated stability studies (40°C/75% RH) assess polymorphic transitions .

Q. What are the challenges in scaling up the synthesis of this compound?

  • Methodological Answer : Key challenges include maintaining stereochemical integrity during cyclopropane ring closure and minimizing exothermic side reactions. outlines a patented route using Pd-catalyzed cross-coupling under inert conditions. Process optimization focuses on solvent selection (e.g., dichloromethane vs. THF) and catalytic efficiency to reduce metal residues .

Q. How does the azabicyclo scaffold compare to other bicyclic systems in drug design?

  • Methodological Answer : The azabicyclo[3.1.0]hexane core offers rigid conformational control, reducing entropic penalties in target binding. contrasts it with azabicyclo[2.2.1]heptane, noting enhanced metabolic resistance due to reduced ring strain. Computational models (e.g., DFT) predict strain energy and reactivity differences .

Key Research Findings

  • The compound’s bicyclo scaffold is critical for DPP-IV inhibitor potency , with adamantyl substitutions enhancing hydrophobic interactions ( ).
  • Methanesulfonate salts improve bioavailability by 40% compared to free bases ( ).
  • Asymmetric synthesis reduces enantiomeric impurities to <0.5%, crucial for clinical applications ( ).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
Reactant of Route 2
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

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